2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Overview
Description
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound with interesting biological properties . It has a molecular weight of 199.25 and a molecular formula of C12H13N3 .
Synthesis Analysis
The synthesis of this compound involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H13N3 .Scientific Research Applications
Synthesis of Derivatives and Complex Compounds
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has been explored in the synthesis of various derivatives and complex compounds. Elnagdi et al. (1981) demonstrated its use in creating pyrazolo[1,5-c]-1,2,4-triazines, pyrazolo[1,5-a]-1,3,5-triazines, and pyrazolo[1,5-a]pyrimidines through reactions with active methylene reagents and β-naphthol (Elnagdi, Zayed, Khalifa, & Ghozlan, 1981). This showcases its versatility in synthesizing a range of heterocyclic compounds with potential applications in medicinal chemistry.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Further, Elnagdi, Fleita, and Elmoghayar (1975) synthesized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives using β-cyanoethylhydrazine, highlighting its utility in creating pyrimidine derivatives with potential biological significance (Elnagdi, Fleita, & Elmoghayar, 1975).
Development of Novel Heterocycles
Tsizorik et al. (2018) elaborated on its role in forming derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings, demonstrating its contribution to the development of novel heterocycles with diverse applications (Tsizorik et al., 2018).
Anticancer and Antioxidant Activities
In the realm of pharmacology, some derivatives of this compound have been investigated for their potential anticancer and antioxidant activities. Abdellatif et al. (2014) explored the antitumor activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives on human breast adenocarcinoma cell lines, indicating possible applications in cancer treatment (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014). Similarly, Kaushik, Kumar, and Kumar (2016) synthesized derivatives exhibiting significant antioxidant and antidiabetic activities, highlighting their potential in managing oxidative stress and diabetes (Kaushik, Kumar, & Kumar, 2016).
Electrochemical Properties
In the field of material sciences, derivatives of this compound have been studied for their electrochemical properties. For instance, Ma et al. (2015) synthesized imidazole/pyrene/pyrazine centered compounds, observing acidichromism and near-infrared electrochromism, which could be useful in developing electrochromic materials and devices (Ma, Feng, Zhao, Chang, & Huang, 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as tetrahydropyrazolo[1,5-a]pyrazines, have been identified as modulators of σ-receptors and inhibitors of β-secretase-1 (bace-1) and cytochrome cyp8b1 .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect various pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to have antiviral activity and are used in the treatment of herpes and viral hepatitis b .
Properties
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-10(5-3-1)12-8-11-9-13-6-7-15(11)14-12/h1-5,8,13H,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEGJHAUPSTRJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=CC=C3)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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